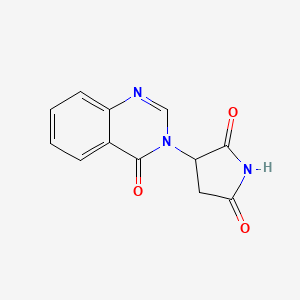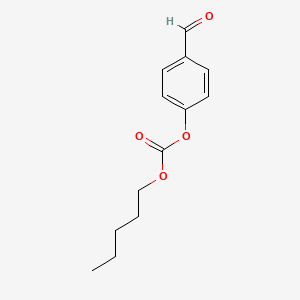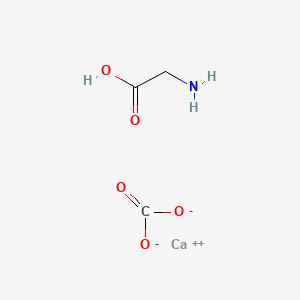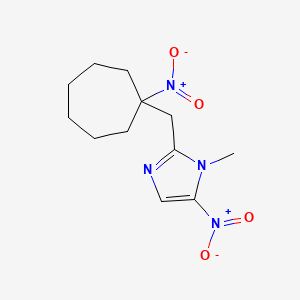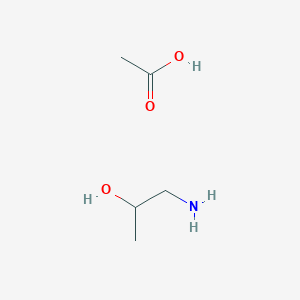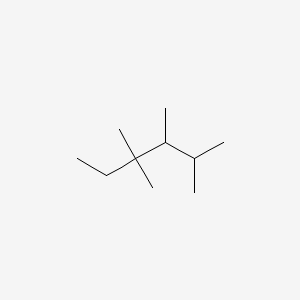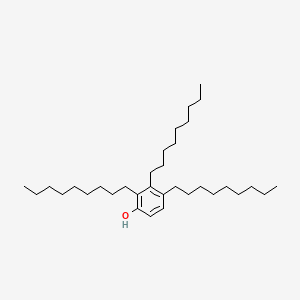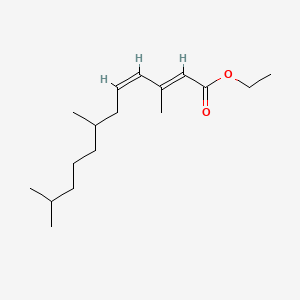
2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester, (E,Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester, (E,Z)-, also known as hydroprene, is a synthetic juvenile hormone analog. It is commonly used as an insect growth regulator to control pests by disrupting their growth and development. This compound is characterized by its liquid state, volatility, and a fruity odor .
Méthodes De Préparation
The synthesis of 2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester, (E,Z)- involves several organic chemistry techniques. One common method includes selective hydrogenation and esterification reactions. For instance, the compound can be synthesized from 4-methyltetrahydropyran through a series of reactions involving allylmagnesium chloride and subsequent oxidation . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Analyse Des Réactions Chimiques
2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester, (E,Z)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like oxygen in the presence of catalysts such as palladium chloride and copper chloride.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions where functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include allylmagnesium chloride, oxygen, palladium chloride, and copper chloride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester, (E,Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is utilized in entomological studies to understand insect growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in disrupting the life cycles of disease-carrying insects.
Industry: It is widely used in agriculture as an insect growth regulator to control pest populations
Mécanisme D'action
The mechanism of action of 2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester, (E,Z)- involves mimicking the natural juvenile hormone in insects. It binds to specific receptors, disrupting the normal hormonal balance and preventing the insect from maturing into its adult form. This leads to the inhibition of reproduction and population control .
Comparaison Avec Des Composés Similaires
2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester, (E,Z)- can be compared with other juvenile hormone analogs such as methoprene and methyl farnesoate. While all these compounds function as insect growth regulators, hydroprene is unique due to its specific structural configuration and the particular insects it targets . Similar compounds include:
- Methoprene
- Methyl farnesoate
- Kinoprene
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Propriétés
Numéro CAS |
57378-83-3 |
|---|---|
Formule moléculaire |
C17H30O2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
ethyl (2E,4Z)-3,7,11-trimethyldodeca-2,4-dienoate |
InChI |
InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3/b12-8-,16-13+ |
Clé InChI |
FYQGBXGJFWXIPP-LYWNWSGZSA-N |
SMILES isomérique |
CCOC(=O)/C=C(\C)/C=C\CC(C)CCCC(C)C |
SMILES canonique |
CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



